N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2,6-difluorobenzamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2,6-difluorobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a difluorobenzamide moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through various methods, including the cyclocondensation of hydrazine with a carbonyl compound.
Attachment of the Benzamide Group: The difluorobenzamide moiety is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a difluorobenzoyl chloride under basic conditions.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2,6-difluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways . The difluorobenzamide moiety enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2,6-difluorobenzamide can be compared with other pyrazole derivatives, such as:
3-Aminopyrazoles: These compounds have a free amino group at the 3-position and are known for their anticancer and anti-inflammatory properties.
1-Phenyl-3-methyl-1H-pyrazol-5-ol: This compound is used in the synthesis of more complex heterocyclic systems and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and difluorobenzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-2-18-7-6-9(17-18)8-16-13(19)12-10(14)4-3-5-11(12)15/h3-7H,2,8H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPDBGXLOGRPFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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